2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises a pyrazolo[3,4-b]pyridine moiety linked to an isoindoline dione framework, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds featuring this scaffold have been evaluated against various cancer cell lines such as HeLa and MCF7. The results indicate that modifications in the pyrazolo[3,4-b]pyridine structure significantly enhance their cytotoxicity and apoptosis-inducing capabilities.
- Cell Line Studies : In a comparative study of pyrazolo[3,4-b]pyridine derivatives, certain compounds exhibited IC50 values in the low micromolar range against HeLa cells, indicating strong anticancer activity .
- Mechanisms of Action : The mechanisms underlying these effects often involve cell cycle arrest and induction of apoptosis. For example, specific derivatives were shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle dysregulation and subsequent apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-b]pyridine derivatives is closely related to their structural features. Substituents on the pyridine ring can modulate their potency and selectivity:
Substituent | Effect on Activity |
---|---|
Hydroxyl (OH) | Increased apoptosis in cancer cells |
Methyl (CH₃) | Enhanced cytotoxicity |
Methoxy (OCH₃) | Improved solubility and bioavailability |
These findings suggest that careful modification of substituents can lead to compounds with desirable pharmacological profiles.
Study 1: Anticancer Activity Evaluation
In a recent study published in MDPI, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer properties. The study reported that specific compounds induced significant cell cycle arrest and apoptosis in HeLa cells. The most potent compound demonstrated an IC50 value of 2.5 µM .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their target proteins. For instance, docking simulations revealed strong binding affinities with CDK2 and CDK9 active sites, suggesting that these interactions are crucial for their anticancer effects .
特性
IUPAC Name |
2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-8-7-9(2)19-15-12(8)16(21-20-15)22-17(23)10-5-6-11(25-3)14(26-4)13(10)18(22)24/h5-7H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPUWAHRHURPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。